BenchChemオンラインストアへようこそ!

ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Lipophilicity ADME Prediction Isoflavonoid SAR

Ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 6716-73-0) delivers a 39.5–70.5°C lower melting point than co‑synthesized 7‑O‑alkyl analogs, enabling rapid DMSO solubilization for automated plate‑based screening. It lacks any published biological data, making it ideal for IP‑safe, unbiased discovery campaigns. The ethyl ester moiety provides a versatile handle for hydrolysis, reduction, or amidation, supporting late‑stage diversification.

Molecular Formula C21H20O6
Molecular Weight 368.385
CAS No. 6716-73-0
Cat. No. B2573080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
CAS6716-73-0
Molecular FormulaC21H20O6
Molecular Weight368.385
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H20O6/c1-4-25-19(22)12-26-16-9-10-17-18(11-16)27-13(2)20(21(17)23)14-5-7-15(24-3)8-6-14/h5-11H,4,12H2,1-3H3
InChIKeyBWGMNNTTYCHYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate: A 7-O-Alkylated Formononetin Analog for Isoflavonoid SAR and Derivatization Research


Ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 6716-73-0) is a synthetic chromen-4-one derivative belonging to the class of 7-O-alkylated isoflavonoids [1]. Structurally, it is a modified analog of the natural phytoestrogen formononetin, featuring a 2-methyl substituent on the chromone ring and an ethyl acetate moiety at the 7-position via an ether linkage [1]. The compound is synthesized via alkylation of 7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one with ethyl bromoacetate under basic conditions [1]. It is currently utilized as a synthetic intermediate and a candidate for pharmacological screening within isoflavonoid structure-activity relationship (SAR) programs [1].

Why Generic 7-O-Substitution Fails to Deliver Differentiated Physicochemical Profiles for Formononetin Analogs


Superficially, compounds within the 7-O-alkylated isoflavonoid class may appear interchangeable; however, subtle variations in the O-7 substituent critically govern key molecular properties. Replacing the 7-hydroxy group of formononetin with an ethyl acetate chain (as in CAS 6716-73-0) eliminates a hydrogen-bond donor while adding two hydrogen-bond acceptors, directly modifying topological polar surface area (TPSA) and lipophilicity (LogP) compared to the parent compound 7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one [1]. These alterations in physicochemical parameters can fundamentally impact membrane permeability, solubility, and metabolic stability profiles, making generic substitution without experimental verification scientifically unsound [1]. The following section provides the quantitative basis for this differentiation.

Quantitative Comparative Evidence for Ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate Against Its Closest Analogs


Lipophilicity (LogP) Modulation via 7-O-Ethyl Acetate Substitution vs. Parent 7-Hydroxy Compound

The introduction of an ethyl acetate group at the 7-position of the chromen-4-one scaffold substantially increases calculated lipophilicity compared to the 7-hydroxy parent compound. The target compound (CAS 6716-73-0) has a computed LogP of 3.7, whereas the parent 7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one has a predicted LogP of approximately 3.0–3.2 based on typical increments. This difference is driven by the replacement of a polar hydroxyl with a more lipophilic ethyl ester moiety, which also eliminates a hydrogen-bond donor [1]. [NOTE: This evidence is classified as Class-level inference because direct experimental LogP values for both compounds measured under identical conditions are not available in the primary literature.]

Lipophilicity ADME Prediction Isoflavonoid SAR

Removal of Hydrogen-Bond Donor Capacity at Position 7: TPSA Reduction vs. Parent 7-Hydroxy Isoflavone

The target compound has zero hydrogen-bond donors (HBD = 0) due to the complete alkylation of the 7-OH group, contrasting with the parent 7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one which possesses one HBD. This is reflected in the topological polar surface area (TPSA) of approximately 71.1 Ų for the target compound [1]. A typical 7-hydroxyisoflavone analog has a TPSA of approximately 55–67 Ų, but the addition of the ester functionality in the target introduces additional polar surface area while simultaneously removing the hydroxyl donor. This unique combination distinguishes it from both the parent 7-hydroxy compound and simple 7-O-alkyl ethers lacking the ester carbonyl. [NOTE: Tagged as Supporting evidence because TPSA values are computed, not experimentally determined via X-ray crystallography, and direct head-to-head TPSA measurement data are unavailable.]

Topological Polar Surface Area Drug-likeness Blood-Brain Barrier Penetration

Melting Point and Crystallinity: Purification and Formulation Advantage vs. Cinnamyl Ether Analog (Compound 6)

The target compound exhibits a sharp melting point of 108.5–109.5°C (from methanol) [1], which is significantly lower than the structurally related 7-O-cinnamyl ether analog (compound 6, mp 152–153°C) synthesized under identical conditions in the same study [1]. The 39.5–44.5°C lower melting point indicates reduced crystal lattice energy, which can translate to improved solubility in organic solvents and easier handling during purification. The alkylation with ethyl bromoacetate yields a crystalline solid with well-defined melting behavior, whereas the related phenacyl ether analog (compound 7) exhibits a much higher mp of 178–179°C [1].

Melting Point Crystallinity Purification Formulation Stability

Rotatable Bond Count as a Conformational Flexibility and Entropy Metric vs. Rigid Analogs

The target compound possesses 7 rotatable bonds [1], compared to approximately 3–4 rotatable bonds for the parent 7-hydroxy compound (compound 3) or the 7-O-cinnamyl analog (compound 6). The ethyl acetate chain introduces additional degrees of conformational freedom. This enhanced flexibility can differentially affect entropy changes upon protein binding, potentially leading to distinct binding thermodynamics compared to more rigid analogs. While this analysis is class-level in nature (no direct ITC or SPR comparison data exist), the structural metric itself provides a quantifiable parameter for differentiating the compound in molecular modeling and library design contexts.

Conformational Flexibility Entropy Molecular Recognition SAR

Absence of Reported Biological Activity Data Necessitates Primary Screening Over Analog Substitution

A comprehensive search of ChEMBL, BindingDB, PubMed, and patent literature reveals that no confirmed, reproducible biological activity data (e.g., IC50, Ki, MIC) have been published for CAS 6716-73-0 in a peer-reviewed primary research article. The ChEMBL entry CHEMBL771467, which is sometimes associated with this compound, reports an IC50 of 200,000 nM for RNase L activation; however, this measurement originates from a 1986 study on oligo(8-bromoadenylates) (Lesiak & Torrence, J. Med. Chem. 1986) and does not correspond to this small-molecule isoflavonoid [1]. Consequently, any assumed biological activity of this compound based on class-level extrapolation from formononetin or other isoflavonoids is scientifically unsupported without de novo experimental validation.

Biological Screening Data Gap Procurement Strategy

Defined Research Application Scenarios for Ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate Based on Quantitative Differentiation Evidence


Isoflavonoid Focused Library Design Requiring Low-Melting, Crystalline 7-O-Ester Monomers

Investigators constructing a physical compound library of formononetin analogs for high-throughput screening should prioritize this compound over the higher-melting 7-O-cinnamyl (compound 6, mp 152–153°C) or 7-O-phenacyl (compound 7, mp 178–179°C) analogs when the screening workflow favors compounds with lower melting points for automated DMSO solubilization. The 39.5–70.5°C lower melting point of CAS 6716-73-0 relative to co-synthesized analogs provides a practical procurement advantage for plate-based screening [1].

De Novo Biological Screening of an Unexplored 7-O-Alkylated Isoflavonoid Chemotype

This compound is suited for research groups undertaking primary phenotypic or target-based screening where the goal is to discover novel bioactivity rather than to confirm known pharmacology. The documented absence of validated biological data for CAS 6716-73-0 [3] makes it an ideal candidate for unbiased discovery campaigns, avoiding the risk of rediscovering known structure-activity relationships that plague extensively studied analogs. In contrast, formononetin and its well-characterized derivatives carry extensive prior art that may complicate IP generation [4].

Computational ADME Modeling and Physicochemical Property Benchmarking of 7-O-Ester Isoflavonoids

Computational chemists can utilize CAS 6716-73-0 as a reference compound for benchmarking LogP prediction algorithms and TPSA calculations in the 7-O-alkylated isoflavonoid chemical space. Its computed LogP of 3.7, TPSA of 71.1 Ų, and HBD count of 0 [2] provide a distinct data point that bridges the gap between polar, hydroxyl-rich natural isoflavones and highly lipophilic fully alkylated analogs. This makes it valuable for validating in silico models where experimental physicochemical measurements are planned as follow-up.

Synthetic Methodology Development and Intermediate for Further Derivatization

As a well-characterized synthetic product with unambiguous NMR and melting point data [1], this compound serves as a reliable intermediate for further chemical transformations. The ethyl ester moiety at the 7-position can be hydrolyzed to the corresponding carboxylic acid, reduced to the alcohol, or converted to amides, offering a versatile handle that the simpler 7-O-alkyl ethers (e.g., compound 6) lack. Researchers developing novel isoflavonoid conjugates or prodrugs can leverage this functional group for late-stage diversification.

Quote Request

Request a Quote for ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.